
N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, although not directly synthesized in the provided papers, similar compounds have been synthesized through various methods. For instance, aromatic polyamides with ether and fluorenylidene groups were prepared by direct polycondensation involving a diacid and aromatic diamines . Another related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, was obtained through slow evaporation of an acetone solution . Additionally, benzamide derivatives were synthesized from aniline precursors and characterized using NMR, FT-IR, and LC-MS analysis .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. Single crystals of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide were analyzed to reveal hydrogen bonding forming infinite chains . Similarly, the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by X-ray diffraction and compared with DFT calculations, indicating consistency between the experimental and theoretical structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic displacement, ring closure, Suzuki reaction, hydrolysis, and amidation . For example, the synthesis of a potential CB1 cannabinoid receptor radiotracer involved nucleophilic displacement of bromide with [18F]fluoride . The modification of the pyridine moiety in another compound was performed to enhance analgesic properties, indicating the importance of chemical modifications in optimizing biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are crucial for their potential applications. The polyamides derived from fluorene showed good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 200 to 303°C . The antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was demonstrated through its ability to inhibit the proliferation of cancer cell lines . The analgesic properties of modified pyrido[1,2-a]pyrimidine derivatives were evaluated using the "acetic acid writhing" model, highlighting the potential of chemical modifications to enhance biological effects .
Aplicaciones Científicas De Investigación
1. Applications in HIV Research
N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, a compound structurally related to the one , has been studied for its role in HIV treatment. This compound, along with MK-0518, another similar molecule, has undergone metabolic fate and excretion balance studies in rats and dogs, revealing insights into the disposition of potent HIV integrase inhibitors (Monteagudo et al., 2007).
2. Antimycobacterial Activity
Research on dihydropyridines (DHPs) with carboxamides, akin to the compound in focus, indicates their potential anti-tuberculosis activity. A study synthesized various DHPs to explore this activity against Mycobacterium. Among these, specific compounds showed significant potential as antitubercular agents, suggesting the relevance of this chemical class in antimycobacterial research (Mohammadpour, 2012).
3. Role in Antimalarial Research
Bromo-benzothiophene carboxamide derivatives, which share a structural resemblance to the compound , have been investigated as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase. These compounds have shown promise in inhibiting the asexual blood stages of Plasmodium in vitro and in vivo, suggesting their potential as antimalarial agents (Banerjee et al., 2011).
4. Cancer Research
Studies on compounds similar to N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have also been conducted in the context of cancer research. For instance, research on derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a core structure with the compound , has revealed potent cytotoxicity against various cancer cell lines, demonstrating the potential application of this class of compounds in cancer treatment (Deady et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-10-17(7-8-18(13)21)23-20(26)15-4-9-19(25)24(12-15)11-14-2-5-16(22)6-3-14/h2-10,12H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWULUZYORUYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)
![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)
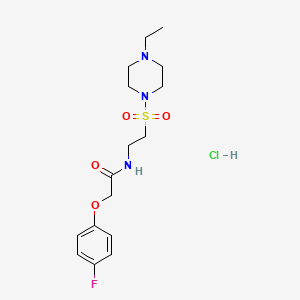
![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)
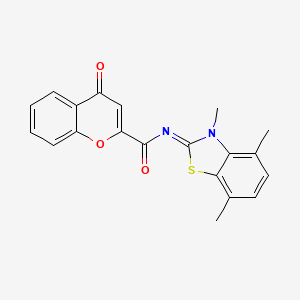
![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)
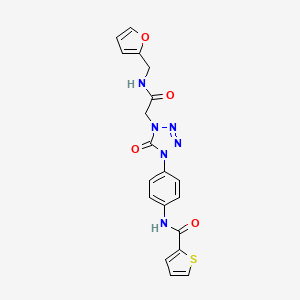
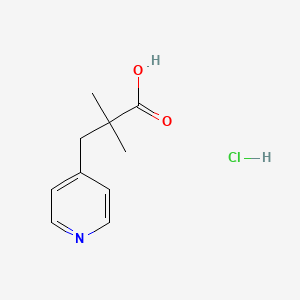
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)
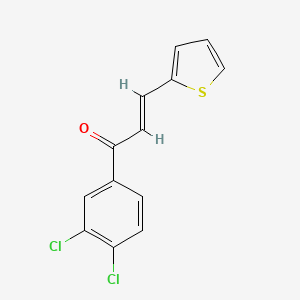
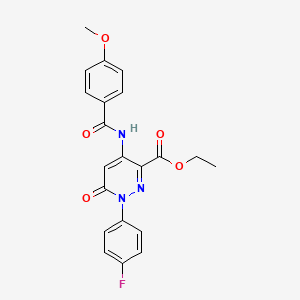
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)
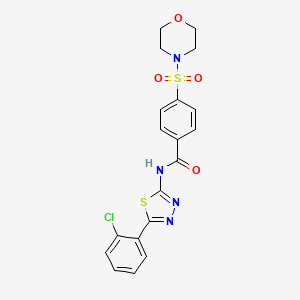
![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)